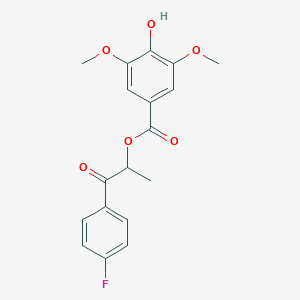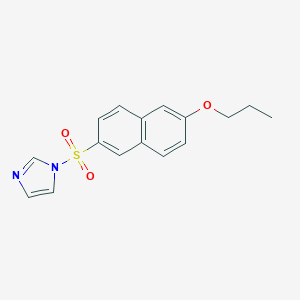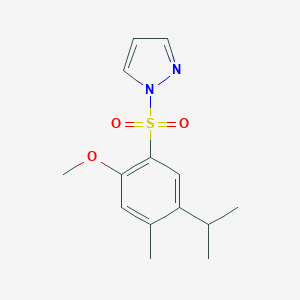
1-((5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-1H-pyrazole, also known as PMSF, is a widely used serine protease inhibitor. It has been extensively used in biochemical research to inhibit serine proteases and to study their role in various biological processes.
Aplicaciones Científicas De Investigación
1-((5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-1H-pyrazole is widely used in biochemical research as a serine protease inhibitor. It has been used to study the role of serine proteases in various biological processes, including blood coagulation, fibrinolysis, and apoptosis. 1-((5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-1H-pyrazole has also been used to study the structure and function of serine proteases, as well as their interactions with other proteins.
Mecanismo De Acción
1-((5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-1H-pyrazole inhibits serine proteases by irreversibly binding to the active site of the enzyme. This prevents the enzyme from cleaving its substrate, thereby blocking its activity. 1-((5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-1H-pyrazole is a broad-spectrum inhibitor, which means that it can inhibit a wide range of serine proteases.
Biochemical and Physiological Effects:
1-((5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-1H-pyrazole has been shown to have both biochemical and physiological effects. Biochemically, 1-((5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-1H-pyrazole inhibits serine proteases, which are involved in a wide range of biological processes. Physiologically, 1-((5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-1H-pyrazole has been shown to inhibit platelet aggregation, blood coagulation, and fibrinolysis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-((5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-1H-pyrazole is its broad-spectrum inhibition of serine proteases, which makes it a useful tool for studying the role of these enzymes in various biological processes. However, 1-((5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-1H-pyrazole has some limitations. It is an irreversible inhibitor, which means that it permanently blocks the activity of the enzyme. This can make it difficult to study the effects of reversible inhibition on enzyme activity. Additionally, 1-((5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-1H-pyrazole can be toxic at high concentrations, which can limit its use in some experiments.
Direcciones Futuras
There are several future directions for research on 1-((5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-1H-pyrazole. One area of research is the development of more specific inhibitors for individual serine proteases. This would allow researchers to study the specific roles of these enzymes in biological processes. Another area of research is the development of new methods for studying the effects of reversible inhibition on enzyme activity. Finally, there is a need for more research on the physiological effects of 1-((5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-1H-pyrazole, particularly in the context of diseases such as cancer and cardiovascular disease.
Conclusion:
In conclusion, 1-((5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-1H-pyrazole is a widely used serine protease inhibitor that has been extensively used in biochemical research. It has a broad-spectrum inhibition of serine proteases, making it a useful tool for studying the role of these enzymes in various biological processes. While 1-((5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-1H-pyrazole has some limitations, there are several future directions for research on this compound, including the development of more specific inhibitors for individual serine proteases and the study of reversible inhibition on enzyme activity.
Métodos De Síntesis
The synthesis of 1-((5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-1H-pyrazole involves the reaction of 4-methyl-2-methoxy-5-isopropylbenzenesulfonyl chloride with 1H-pyrazole in the presence of a base. The reaction yields 1-((5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-1H-pyrazole, which is a white crystalline powder with a melting point of 89-91°C.
Propiedades
IUPAC Name |
1-(2-methoxy-4-methyl-5-propan-2-ylphenyl)sulfonylpyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c1-10(2)12-9-14(13(19-4)8-11(12)3)20(17,18)16-7-5-6-15-16/h5-10H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKXJEQDDTYFVMI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(C)C)S(=O)(=O)N2C=CC=N2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-1H-pyrazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

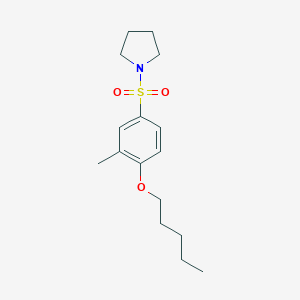
![Ethyl 4-{[4-chloro-3-(pentyloxy)phenyl]sulfonyl}-1-piperazinecarboxylate](/img/structure/B497753.png)

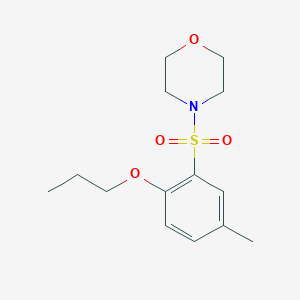
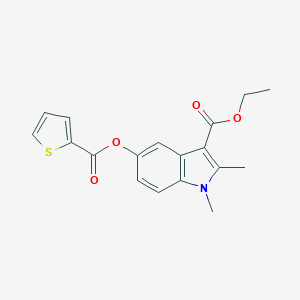
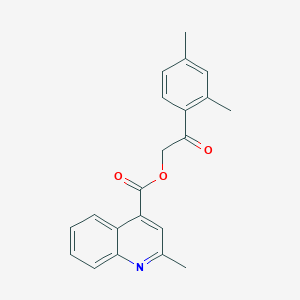
![2-[4-(Phenylsulfonyl)-1-piperazinyl]ethyl 4-chlorobenzoate](/img/structure/B497761.png)

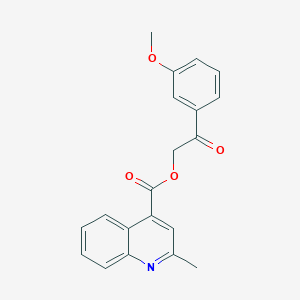
![4-Methyl-1-[(3-methyl-4-pentyloxyphenyl)sulfonyl]piperazine](/img/structure/B497765.png)
